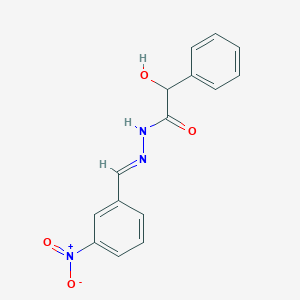
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide, also known as NBPHA, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a derivative of hydrazide and has a nitrobenzylidene group attached to it, which makes it a highly reactive and versatile molecule.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest. This compound has been shown to inhibit the expression of various oncogenes and activate the expression of tumor suppressor genes. In addition, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high reactivity, which makes it a versatile molecule for various applications. In addition, this compound is relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide. One of the future directions is the development of more potent and selective anticancer agents based on this compound. Another future direction is the study of the corrosion inhibition properties of this compound on various metals. In addition, the development of new analytical methods based on this compound for the determination of various metal ions is also a future direction. Finally, the study of the potential toxicity of this compound and its derivatives is also an important future direction.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide is a multi-step process that involves the reaction of phenylacetic acid with hydrazine hydrate to form phenylacetohydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of acetic acid to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In material science, this compound has been studied for its potential as a corrosion inhibitor. Studies have shown that this compound can effectively inhibit the corrosion of various metals such as steel and aluminum. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of various metal ions.
Propriétés
Formule moléculaire |
C15H13N3O4 |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O4/c19-14(12-6-2-1-3-7-12)15(20)17-16-10-11-5-4-8-13(9-11)18(21)22/h1-10,14,19H,(H,17,20)/b16-10+ |
Clé InChI |
ZSFBWBXPWTVDHL-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)


![(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine](/img/structure/B274096.png)
![2-(3-methylphenoxy)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B274098.png)



![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)
![N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide](/img/structure/B274115.png)

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)